An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. While direct and detailed experimental literature for this specific compound is limited, this document outlines a probable synthetic route based on established methodologies for analogous 1-aryl-1,2,4-triazoles. Furthermore, it details the expected analytical characterization of the target molecule, drawing on data from closely related compounds and general spectroscopic principles of the 1,2,4-triazole heterocycle.
Introduction
1-(4-Nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 4-nitrophenyl group at the N1 position. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, known to be present in a wide range of therapeutic agents exhibiting antimicrobial, antifungal, and anticancer activities. The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the electronic properties and potential biological activity of the triazole ring.
Proposed Synthesis
A potential synthetic pathway is the cyclization of N'-(4-nitrophenyl)formohydrazide with formamide.
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Caption: Proposed synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole.
Experimental Protocol (Proposed)
Step 1: Synthesis of N'-(4-nitrophenyl)formohydrazide
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In a round-bottom flask, dissolve 4-nitrophenylhydrazine in an appropriate solvent such as ethanol.
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Add an equimolar amount of formic acid to the solution.
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Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-(4-nitrophenyl)formohydrazide.
Step 2: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole
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Combine the synthesized N'-(4-nitrophenyl)formohydrazide with an excess of formamide in a reaction vessel.
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Heat the mixture at a high temperature (typically 150-180 °C) for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-Nitrophenyl)-1H-1,2,4-triazole.
Characterization
The structural confirmation of the synthesized 1-(4-Nitrophenyl)-1H-1,2,4-triazole would rely on a combination of spectroscopic techniques. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| CAS Number | 6219-55-2 |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Expected to be a solid, likely pale yellow. |
| Boiling Point | 393.44 °C at 760 mmHg (Predicted)[1] |
| Density | 1.464 g/cm³ (Predicted)[1] |
Spectroscopic Data (Expected)
The following tables summarize the anticipated spectral data based on the analysis of closely related 1,2,4-triazole derivatives and general principles of spectroscopy.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet | 1H | CH of the triazole ring |
| ~8.3-8.5 | Doublet | 2H | Aromatic H ortho to NO₂ |
| ~7.8-8.0 | Doublet | 2H | Aromatic H meta to NO₂ |
| ~8.2 | Singlet | 1H | CH of the triazole ring |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C -H of the triazole ring |
| ~145-150 | C -NO₂ of the phenyl ring |
| ~140-145 | C -N of the phenyl ring |
| ~125-130 | C -H meta to NO₂ |
| ~120-125 | C -H ortho to NO₂ |
| ~148 | C -H of the triazole ring |
Table 3: Expected FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | C-H stretching of the triazole and phenyl rings |
| ~1590-1610 | C=C aromatic stretching |
| ~1500-1530 | Asymmetric N-O stretching of the nitro group |
| ~1340-1360 | Symmetric N-O stretching of the nitro group |
| ~1200-1300 | C-N stretching |
| ~1000-1100 | In-plane C-H bending |
| ~850 | Out-of-plane C-H bending for 1,4-disubstitution |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Assignment |
| ~190 | [M]⁺ (Molecular ion) |
| ~144 | [M - NO₂]⁺ |
| ~116 | [M - NO₂ - N₂]⁺ or [M - NO₂ - HCN]⁺ |
| ~90 | [C₆H₄N]⁺ |
| ~76 | [C₆H₄]⁺ |
Experimental Workflow and Logic
The synthesis and characterization workflow follows a logical progression from starting materials to the confirmed final product.
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Caption: A logical workflow for the synthesis and characterization process.
Conclusion
This technical guide provides a comprehensive, albeit partially theoretical, overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. The proposed synthetic route is based on established and reliable methods for the formation of the 1,2,4-triazole ring system. The expected characterization data provides a benchmark for researchers aiming to synthesize and identify this compound. Further experimental validation is required to confirm the specific details of the synthesis and the precise analytical data for this molecule. This guide serves as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development who are interested in the synthesis and properties of novel 1,2,4-triazole derivatives.
